1-Bromobutane-4,4,4-d3

説明

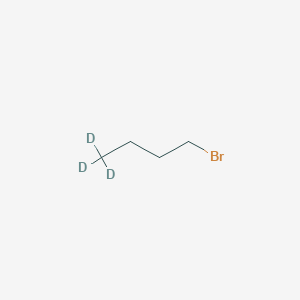

1-Bromobutane-4,4,4-d3 (C₄H₆D₃Br) is a deuterium-labeled derivative of 1-bromobutane, where the three terminal methyl hydrogens are substituted with deuterium atoms. This isotopic modification imparts a mass difference of 3 atomic mass units compared to the non-deuterated counterpart, enabling its use in stable isotope-coded derivatization (SICD) methods for high-precision metabolomic studies . The compound is widely employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify amino acids in biological samples, such as human serum, by differentially labeling metabolites from two experimental states (e.g., healthy vs. diseased) . Its simple structure and commercial availability make it a practical choice for isotope dilution mass spectrometry (IDMS), ensuring minimal isotopic interference and high reproducibility in quantitative analyses .

特性

IUPAC Name |

4-bromo-1,1,1-trideuteriobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPPKRYCTPRNTB-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481753 | |

| Record name | Butyl Bromide-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55724-42-0 | |

| Record name | Butyl Bromide-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55724-42-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Conditions

-

Deuterated Alcohol Preparation :

The synthesis begins with the preparation of 1-butanol-4,4,4-d3 (CD3CH2CH2CH2OH). This is typically achieved through the reduction of a deuterated precursor, such as pentan-2-one-d3 (CD3COCH2CH2CH3), using lithium aluminum deuteride (LiAlD4). The reaction proceeds as follows:The use of LiAlD4 ensures the incorporation of deuterium at the β-position of the carbonyl group, yielding the fully deuterated alcohol.

-

Bromination via SN2 :

The deuterated alcohol is then reacted with a mixture of NaBr and concentrated H2SO4. Sulfuric acid protonates the hydroxyl group, converting it into a better leaving group (H2O), while NaBr provides the nucleophilic bromide ion (Br⁻). The reaction mechanism follows a bimolecular nucleophilic substitution (SN2), where Br⁻ attacks the electrophilic carbon atom, resulting in inversion of configuration:Excess H2SO4 drives the reaction to completion by absorbing water, shifting the equilibrium toward product formation.

Optimization and Challenges

-

Isotopic Purity : Trace protic solvents or moisture can lead to deuterium-proton exchange, reducing isotopic purity. Anhydrous conditions and deuterated solvents (e.g., D2O) are critical.

-

Reaction Temperature : Refluxing at 100–120°C for 1–2 hours ensures sufficient reaction kinetics while minimizing side products like dibutyl ether or alkenes.

-

Yield : Typical yields range from 70% to 85%, with losses attributed to competing elimination reactions or incomplete distillation.

Hydrobromination of Deuterated 1-Butene

An alternative approach involves the acid-catalyzed addition of HBr to 1-butene-4,4,4-d3 (CD2=CHCH2CH3). This method follows Markovnikov’s rule, but anti-Markovnikov products can be obtained using radical initiators.

Synthetic Pathway

-

Deuterated Alkene Synthesis :

1-butene-4,4,4-d3 is prepared via the dehydration of 1-butanol-4,4,4-d3 using phosphoric acid (H3PO4) or alumina (Al2O3) at elevated temperatures: -

HBr Addition :

The deuterated alkene is treated with HBr gas in a non-polar solvent (e.g., CCl4). The reaction proceeds via a carbocation intermediate, leading to the formation of This compound :Radical conditions (e.g., peroxides) favor anti-Markovnikov addition, though this route is less common for isotopic labeling due to selectivity challenges.

Limitations

-

Regioselectivity : Without careful control, the reaction produces mixtures of 1° and 2° alkyl bromides.

-

Isotopic Scrambling : Acidic conditions may promote deuterium exchange, necessitating low-temperature reactions.

Grignard Reagent-Based Synthesis

The Grignard method offers a versatile route to deuterated alkyl bromides by employing deuterated reagents.

Procedure

-

Deuterated Grignard Reagent Formation :

React deuterated ethyl magnesium bromide (CD3CH2MgBr) with deuterated ethylene oxide (CD2CD2O) to form 1-butanol-4,4,4-d3 : -

Bromination :

The deuterated alcohol is converted to the corresponding bromide using PBr3 or HBr/H2SO4, as described in Section 1.

Advantages and Drawbacks

-

Precision : Enables site-specific deuteration.

-

Complexity : Requires multistep synthesis and stringent anhydrous conditions.

Physical Properties and Purification

Deuteration marginally alters physical properties compared to non-deuterated 1-bromobutane. Key data are summarized below:

| Property | 1-Bromobutane | This compound |

|---|---|---|

| Molecular Weight (g/mol) | 137.02 | 140.05 |

| Boiling Point (°C) | 101–102 | 102–103 |

| Density (g/cm³ at 20°C) | 1.276 | 1.293 |

| Refractive Index (nD²⁰) | 1.439 | 1.441 |

Purification Methods :

-

Distillation : Fractional distillation under reduced pressure (40–50°C at 20 mmHg) separates the product from dibutyl ether or unreacted alcohol.

-

Liquid-Liquid Extraction : Washing with H2O, NaHCO3, and NaOH removes acidic impurities.

-

Drying : Anhydrous CaCl2 or MgSO4 ensures residual moisture removal.

Analytical Characterization

-

NMR Spectroscopy :

-

¹H NMR : Absence of signals at δ 0.9–1.0 (CD3 group).

-

²H NMR : Distinct triplet at δ 0.8–1.0 (J = 2 Hz) confirms deuteration.

-

-

Mass Spectrometry : Molecular ion peak at m/z 140 (M+) with fragments at m/z 57 (CD3CH2+) and m/z 83 (CH2CH2Br+).

化学反応の分析

Types of Reactions:

Substitution Reactions: As a primary haloalkane, 1-Bromobutane-4,4,4-d3 is prone to S_N2 type reactions.

Formation of Grignard Reagents: When combined with magnesium metal in dry ether, this compound forms the corresponding Grignard reagent, which is used to attach butyl groups to various substrates.

Formation of n-Butyllithium: this compound can be used as a precursor to n-butyllithium by reacting with lithium metal.

Common Reagents and Conditions:

Magnesium Metal in Dry Ether: For the formation of Grignard reagents.

Lithium Metal: For the formation of n-butyllithium.

Potassium Fluoride in Ethylene Glycol: For the formation of 1-fluorobutane.

Major Products:

Grignard Reagents: Used in various organic synthesis reactions.

n-Butyllithium: Used as a strong base and nucleophile in organic synthesis.

1-Fluorobutane: Formed by reacting this compound with potassium fluoride.

科学的研究の応用

Chemical Applications

1-Bromobutane-4,4,4-d3 serves as an important reagent in organic synthesis. Its deuterium labeling allows researchers to investigate reaction mechanisms through kinetic isotope effects (KIE). The presence of deuterium alters the physical and chemical properties of the compound, providing insights into bond-breaking processes and reaction pathways.

Key Features

- Isotope Labeling : Deuterium substitution enables tracing and understanding of reaction mechanisms.

- Nucleophilic Substitution Reactions : Acts as an electrophile facilitating nucleophilic attacks, leading to the formation of new bonds.

Biological Applications

In biological research, this compound is utilized for metabolic studies. The compound allows scientists to trace the incorporation of deuterium into biological molecules, which can be crucial for understanding metabolic pathways.

Case Study: Amino Acid Analysis

A study employed this compound in a stable isotope-coded derivatization method for comparative analysis of amino acids in human serum. The method demonstrated high sensitivity and specificity in detecting amino acids and their derivatives.

- Derivatization Reaction Conditions :

- Optimal conditions included the use of 200 mM 18-crown-6 and a reaction temperature of 80 °C for 30 minutes.

- Yields for various amino acids ranged from 69% to 91%, indicating effective derivatization.

| Amino Acid | Yield (%) |

|---|---|

| Alanine | 84 |

| Aspartic Acid | 78 |

| Isoleucine | 89 |

| Leucine | 91 |

| Lysine | 69 |

Medical Applications

The pharmaceutical industry is increasingly interested in deuterated compounds like this compound for drug development. Deuterated drugs often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.

Synthesis of Deuterated Drugs

This compound is used in synthesizing specifically-deuterated versions of various pharmaceuticals, which may enhance their efficacy and reduce side effects.

Industrial Applications

Beyond research and pharmaceuticals, this compound finds applications in the production of specialty chemicals and materials. Its isotopic composition makes it valuable in creating deuterated solvents and polymers.

作用機序

Mechanism: 1-Bromobutane-4,4,4-d3 exerts its effects primarily through nucleophilic substitution reactions. The bromide ion is a good leaving group, making the compound highly reactive in S_N2 reactions. The deuterium atoms do not significantly alter the reactivity of the compound but are useful for tracing and studying reaction mechanisms .

Molecular Targets and Pathways:

類似化合物との比較

Comparison with Similar Compounds

1-Bromobutane (C₄H₉Br)

| Property | 1-Bromobutane-4,4,4-d3 | 1-Bromobutane |

|---|---|---|

| Molecular Weight | 140.03 g/mol | 137.02 g/mol |

| Isotopic Labeling | Deuterated (D₃) | Non-deuterated |

| Application | SICD for LC-MS/MS metabolomics | Derivatization reagent |

| Key Advantage | Enables mass-shift detection | Lower cost, standard reagent |

- Analytical Performance: In comparative studies, mixtures of amino acids derivatized with this compound and 1-bromobutane showed near-1:1 intensity ratios (e.g., 0.979 ± 0.0035 for alanine) in LC-MS/MS, confirming minimal isotopic discrimination .

- Use Case: The deuterated variant is essential for dual-sample analyses, whereas the non-deuterated form serves as a baseline for single-sample workflows .

1-Bromo-4-chlorobutane (C₄H₈BrCl)

| Property | This compound | 1-Bromo-4-chlorobutane |

|---|---|---|

| Functional Groups | Terminal Br, deuterated C₄ | Br and Cl on terminal carbons |

| Boiling Point | ~102°C (similar to 1-bromo) | 164.3°C |

| Application | Metabolomics | Bifunctional alkylation |

- Deuterated Analog : 1-Bromo-4-chlorobutane-d8 (C₄D₈BrCl) exists but is less common in metabolomics due to the complexity of dual halogen substitution .

- Reactivity: The presence of Cl enhances electrophilicity, making it suitable for cross-coupling reactions, unlike this compound, which is tailored for non-destructive isotopic labeling .

1-Bromo-4-ethoxybutane (C₆H₁₃BrO)

| Property | This compound | 1-Bromo-4-ethoxybutane |

|---|---|---|

| Structure | Linear alkyl bromide | Ether-linked Br and ethoxy |

| Reactivity | Nucleophilic substitution | Ether cleavage or alkylation |

| Use Case | Quantitative MS | Solubility modulation |

- The ethoxy group in 1-bromo-4-ethoxybutane increases polarity, broadening its utility in organic synthesis but limiting compatibility with non-polar MS matrices .

1-Azido-4-bromobutane (C₄H₈BrN₃)

| Property | This compound | 1-Azido-4-bromobutane |

|---|---|---|

| Functional Group | Br, D₃ | Br, azide (N₃) |

| Application | Metabolite tagging | Click chemistry, bioconjugation |

| Safety | Low hazard | Explosive potential |

- The azide group enables bioorthogonal reactions but introduces handling risks, unlike the inert deuterated bromoalkane .

1-Bromo-4-phenylbutane (C₁₀H₁₃Br)

| Property | This compound | 1-Bromo-4-phenylbutane |

|---|---|---|

| Structure | Aliphatic Br | Aromatic phenyl + Br |

| Melting Point | Liquid at RT | 52°C |

| Application | Serum metabolomics | Pharmaceutical intermediates |

- The phenyl group enhances lipophilicity, making 1-bromo-4-phenylbutane suitable for drug synthesis but incompatible with aqueous MS workflows .

Data Tables from Key Studies

Table 1. Amino Acid Ratios in Mixed Derivatized Samples

| Amino Acid | Ratio (Light:Heavy) |

|---|---|

| Alanine | 0.979 ± 0.0035 |

| Arginine | 0.977 ± 0.0048 |

| Glutamate | 0.980 ± 0.0058 |

Table 2. Physical Properties of Related Compounds

| Compound | Boiling Point (°C) | Molecular Weight (g/mol) |

|---|---|---|

| This compound | ~102 | 140.03 |

| 1-Bromo-4-chlorobutane | 164.3 | 171.46 |

| 1-Bromo-4-fluorobutane | 131–133 | 155.01 |

生物活性

1-Bromobutane-4,4,4-d3 is a deuterated derivative of 1-bromobutane, a halogenated alkane. Its unique isotopic labeling with deuterium allows for various applications in biological and chemical research, particularly in tracing metabolic pathways and studying biological interactions. This article reviews the biological activity of this compound based on recent studies and findings.

This compound has the following chemical structure:

- Molecular Formula : C4H8BrD3

- Molar Mass : 180.02 g/mol

- Appearance : Colorless liquid

The presence of deuterium enhances its stability and alters its reactivity compared to its non-deuterated counterparts.

The biological activity of this compound primarily revolves around its role as a solvent and reactant in biochemical reactions. It has been used in studies involving amino acid conjugation and enzymatic hydrolysis. The compound serves as a valuable tool for comparative analysis due to its distinct isotopic signature.

Biological Applications

This compound has been utilized in various biological studies:

- Amino Acid Analysis : It has been employed in the derivatization process for liquid chromatography-mass spectrometry (LC-MS) bioanalysis to enhance the detection of amino acids in biological samples .

- Metabolic Studies : The compound's isotopic labeling facilitates tracking metabolic pathways in organisms. For example, it has been used to study the hydrolysis of amino acid conjugates by enzymes such as Arabidopsis amidohydrolases .

Study 1: Enzymatic Hydrolysis

In a study investigating the enzymatic hydrolysis of amino acid conjugates, this compound was used to trace the metabolic fate of these compounds in rice seedlings. The results indicated that certain ABA-amino acid conjugates induced ABA-like responses in plants, highlighting the compound's role in plant physiology .

| Amino Acid Conjugate | Enzyme Activity | Biological Response |

|---|---|---|

| ABA-L-Ala | Hydrolyzed by GST-IAR3 | Seed germination enhancement |

| ABA-L-Glu | No hydrolysis detected | No significant response |

Study 2: Comparative Analysis

Research focused on the comparative analysis of amino acids using this compound demonstrated its effectiveness in distinguishing between various amino acid profiles in human samples. The study found significant differences in L-amino acid levels across different strains of mice .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure and isotopic labeling. Its metabolism involves standard pathways for halogenated alkanes but may exhibit altered kinetics due to deuteration. This can affect its distribution and elimination rates in biological systems.

Q & A

Q. How can researchers optimize the synthesis of 1-Bromobutane-4,4,4-d3 to achieve high isotopic purity?

Q. How do deuterium kinetic isotope effects (KIEs) influence reaction mechanisms involving this compound?

- Methodological Answer : Deuteration at C4 slows reaction rates in SN2 mechanisms due to increased bond strength (C-D vs. C-H). Design experiments comparing kH/kD ratios using:

- Stopped-Flow Kinetics : Measure rate constants for deuterated vs. non-deuterated analogs.

- Isotopic Labeling : Track reaction pathways via GC-MS or ²H NMR. Example: In nucleophilic substitutions, a KIE >1 indicates a primary isotope effect .

Q. How can researchers resolve contradictions in NMR or MS data caused by incomplete deuteration?

- Methodological Answer :

- High-Resolution MS : Identify residual non-deuterated ions (e.g., m/z 139.0 for C4H9Br) and adjust synthesis conditions.

- Deuterium NMR : Use ²H NMR (45.8 MHz) to detect isotopic impurities at C4.

- Control Experiments : Repeat synthesis with rigorously dried reagents to minimize proton exchange .

Q. What methodologies are effective for studying the environmental degradation of this compound?

- Methodological Answer :

- GC-MS Analysis : Monitor degradation products (e.g., butanol-d3 or bromide ions) under simulated environmental conditions (UV exposure, aqueous hydrolysis).

- Isotopic Tracing : Use ²H-labeled compounds to track degradation pathways in soil/water systems.

- Half-Life Calculations : Compare degradation rates with non-deuterated analogs to assess isotopic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。